

# 3-Iodo-2-methoxyphenol: Technical Monograph & Application Guide

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## Compound of Interest

Compound Name: 3-Iodo-2-methoxyphenol

Cat. No.: B13024277

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## Executive Summary & Chemical Identity

**3-Iodo-2-methoxyphenol** (also known as 3-Iodoguaiacol) is a specialized halogenated phenol derivative characterized by a 1,2,3-trisubstituted benzene ring pattern.<sup>[1]</sup> Its structural uniqueness lies in the positioning of the iodine atom ortho to the methoxy group and meta to the phenolic hydroxyl. This steric and electronic arrangement makes it a highly valuable scaffold in medicinal chemistry, particularly for the synthesis of fused heterocycles and biaryl systems via transition-metal-catalyzed cross-coupling reactions.

Unlike its more common isomers (e.g., 4-iodoguaiacol), the 3-iodo variant offers a "pocket" for functionalization adjacent to the ether linkage, enabling the construction of constrained pharmacophores often found in kinase inhibitors and antiviral agents.

## Chemical Identity Table

Property	Specification
CAS Number	1243380-07-5
IUPAC Name	3-Iodo-2-methoxyphenol
Synonyms	3-Iodoguaiacol; 2-Methoxy-3-iodophenol
Molecular Formula	C
	H
	IO
Molecular Weight	250.03 g/mol
SMILES	<chem>COc1c(O)cccc1I</chem>
Appearance	Yellowish viscous oil to off-white low-melting solid
Solubility	Soluble in DMSO, Methanol, DCM, Ethyl Acetate
pKa (Predicted)	~9.5 (Phenolic OH)

## Synthetic Methodologies

The synthesis of **3-iodo-2-methoxyphenol** is challenging due to the directing effects of the hydroxyl (OH) and methoxy (OMe) groups, which naturally favor electrophilic substitution at the para position (4-position). Accessing the 3-position requires directing group strategies or functional group interconversions.

### Route A: Baeyer-Villiger Oxidation (High Regiocontrol)

This is the preferred laboratory method for high purity. It bypasses the regioselectivity issues of direct iodination by starting with the pre-functionalized aldehyde, 3-iodo-2-methoxybenzaldehyde.

- Precursor: 3-Iodo-2-methoxybenzaldehyde.[\[1\]](#)[\[2\]](#)[\[3\]](#)

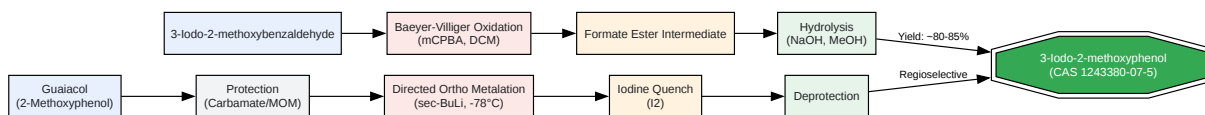
- Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) converts the aldehyde to the formate ester.
- Hydrolysis: Basic hydrolysis yields the phenol.

## Route B: Directed Ortho Metalation (DoM)

For large-scale preparation where starting aldehydes are expensive, DoM offers a convergent route using protecting groups.

- Protection: Convert guaiacol to a carbamate (e.g., O-aryl-N,N-diethylcarbamate).
- Lithiation: Treat with sec-BuLi. The carbamate oxygen and the methoxy oxygen coordinate the lithium, directing deprotonation selectively to the 3-position (between the substituents is sterically crowded, but the 3-position is activated by the OMe). Note: The 3-position is ortho to OMe. The 6-position is ortho to the Carbamate. Regioselectivity depends on the specific directing group strength (Carbamate > OMe).
- Quench: Addition of Iodine (I<sub>2</sub>).
- Deprotection: Hydrolysis of the carbamate.

## Visualization: Synthetic Pathways



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Figure 1: Comparison of the Oxidative (Route A) and Lithiation (Route B) pathways for synthesizing **3-Iodo-2-methoxyphenol**.

## Experimental Protocols

### Protocol 1: Synthesis via Oxidation of 3-Iodo-2-methoxybenzaldehyde

Objective: Preparation of 1.0 g of **3-Iodo-2-methoxyphenol**.<sup>[1]</sup>

Reagents:

- 3-Iodo-2-methoxybenzaldehyde (1.0 equiv)<sup>[1]</sup>
- m-Chloroperbenzoic acid (mCPBA, 77% max, 1.5 equiv)
- Dichloromethane (DCM, anhydrous)
- Sodium bicarbonate (saturated aq.)
- Sodium hydroxide (1M aq.)<sup>[4]</sup>

Procedure:

- **Dissolution:** In a flame-dried round-bottom flask, dissolve 3-iodo-2-methoxybenzaldehyde (1.31 g, 5.0 mmol) in anhydrous DCM (25 mL).
- **Oxidation:** Cool the solution to 0°C. Add mCPBA (1.29 g, 7.5 mmol) portion-wise over 10 minutes.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.
- **Workup (Ester):** Quench with saturated solution to neutralize acids. Extract with DCM (3 x 20 mL). Wash the organic layer with 10% (to remove excess peroxide) and brine. Dry over and concentrate.

- Hydrolysis: Redissolve the crude formate ester in Methanol (15 mL). Add 1M NaOH (10 mL). Stir at ambient temperature for 2 hours.
- Isolation: Acidify carefully with 1M HCl to pH ~3. Extract with Ethyl Acetate (3 x 20 mL).
- Purification: Dry organic phases over   
 , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a yellowish oil/solid.

Validation:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): Look for the disappearance of the aldehyde proton (~10.3 ppm) and appearance of the phenol proton (broad singlet, ~5.8 ppm) and the characteristic aromatic pattern (triplet at ~6.8 ppm, doublets at ~7.1 and ~7.4 ppm).

## Applications in Drug Discovery

The **3-iodo-2-methoxyphenol** scaffold serves as a versatile "ortho-functionalized" building block.

### Suzuki-Miyaura Cross-Coupling

The iodine atom is an excellent leaving group for Palladium-catalyzed couplings. This allows the attachment of aryl or heteroaryl groups at the 3-position, creating biaryl ethers or phenols.

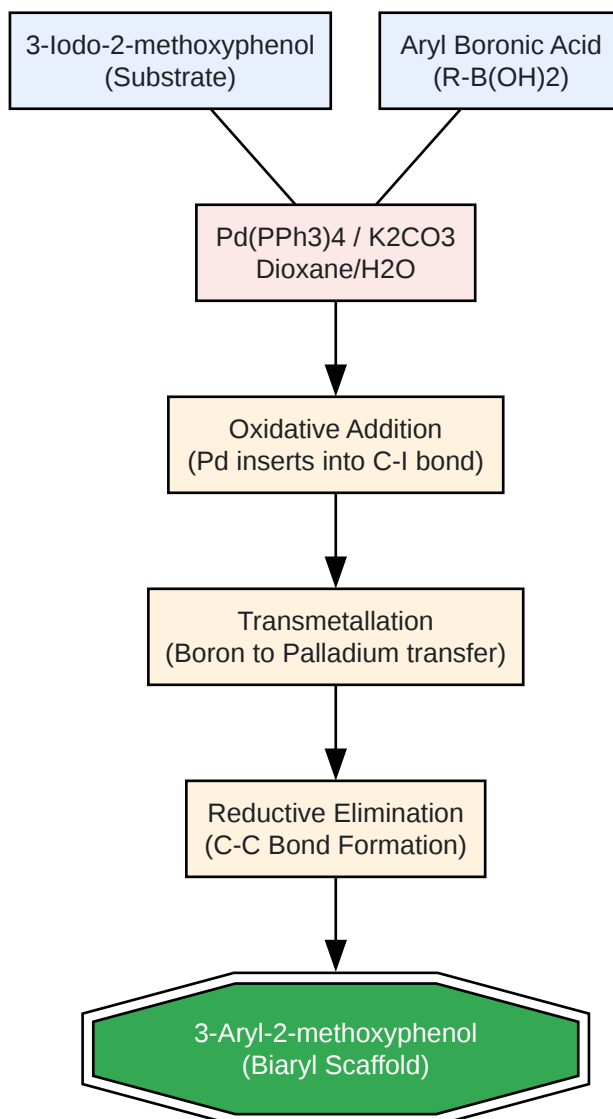
- Utility: Synthesis of biphenyl systems found in antiviral agents (e.g., HIV NNRTIs) and liquid crystals.
- Selectivity: The iodine reacts significantly faster than bromides or chlorides, allowing chemoselective coupling if other halogens are present.

### Heterocycle Formation

The proximity of the Phenol (OH), Methoxy (OMe), and Iodine (I) allows for cyclization reactions.

- Benzofurans: Coupling with terminal alkynes (Sonogashira) followed by cyclization involving the OH group.
- Benzoxazoles: Nitration/amination followed by cyclization.

## Visualization: Suzuki Coupling Workflow



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Figure 2: Mechanistic workflow for the Suzuki-Miyaura coupling utilizing the reactive C-I bond.

## Safety & Handling

- Hazards: As a halogenated phenol, this compound is likely toxic if swallowed, a skin irritant, and capable of causing serious eye damage (H301, H315, H318).
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Iodinated compounds can be light-sensitive; use amber vials.
- Disposal: Dispose of as hazardous organic waste containing halogens. Do not mix with strong oxidizers.

## References

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